Comparative Binding Affinity and Functional Potency at mGluR5
GRN-529 demonstrates higher affinity and potency for the mGluR5 receptor compared to the widely used tool compounds MPEP and fenobam. Its binding affinity (Ki = 5.4 nM) is nearly 10-fold greater than that of fenobam (Kd = 54 nM for rat receptor) [1]. Functionally, GRN-529's IC50 of 3.1 nM is over 10-fold more potent than fenobam's 58 nM and 10-fold more potent than MPEP's 36 nM in cell-based assays [1][2].
| Evidence Dimension | mGluR5 Binding Affinity and Functional Potency |
|---|---|
| Target Compound Data | Ki = 5.4 nM; IC50 = 3.1 nM |
| Comparator Or Baseline | Fenobam: Kd = 54 nM (rat), IC50 = 58 nM; MPEP: IC50 = 36 nM |
| Quantified Difference | GRN-529 has >10x higher affinity (vs. fenobam) and >10x higher potency (vs. fenobam & MPEP) |
| Conditions | Cell-based pharmacology assays using rat and human recombinant mGluR5 receptors |
Why This Matters
Higher potency and affinity allow for lower experimental doses, potentially reducing off-target effects and improving assay sensitivity.
- [1] Hughes, Z. A., et al. (2013). Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression. Neuropharmacology, 66, 202-214. View Source
- [2] Porter, R. H., et al. (2005). Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. Journal of Pharmacology and Experimental Therapeutics, 315(2), 711-721. View Source
